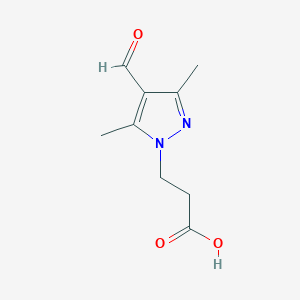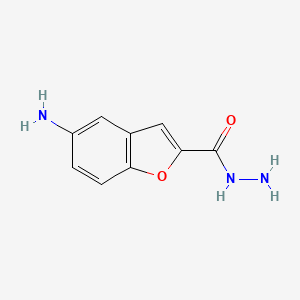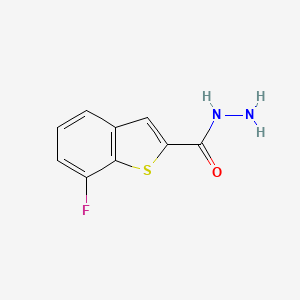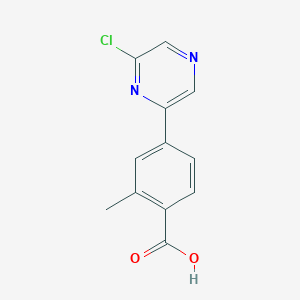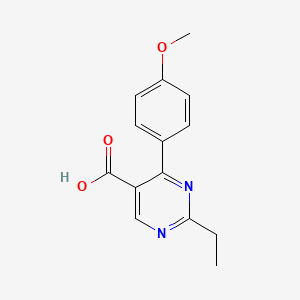
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
Vue d'ensemble
Description
“2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine-based compounds involves a series of steps. A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of “2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid” would be similar to other pyrimidine derivatives.Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse. For instance, pyrimidines can react with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give new pyrimidine derivatives .Applications De Recherche Scientifique
Application Summary
This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
Methods of Application
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
2. Anti-inflammatory Research
Application Summary
Pyrimidines, including “2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid”, have been studied for their anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Methods of Application
The anti-inflammatory effects of pyrimidines are evaluated through various in vitro and in vivo assays. These include assays to measure the production of inflammatory mediators and the expression of inflammatory genes .
Results or Outcomes
A large number of pyrimidines, including “2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid”, have shown potent anti-inflammatory effects . The structure-activity relationships of these compounds have been studied in detail, providing clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
3. Collagen Prolyl-4-Hydroxylase Inhibition
Application Summary
“2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid” has been used in the synthesis of compounds that inhibit collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a major component of the extracellular matrix. Inhibitors of this enzyme can be used in the treatment of fibrotic diseases .
Methods of Application
The inhibitory activity of the synthesized compounds is evaluated using a hydroxyproline assay .
Results or Outcomes
The results of the hydroxyproline assay showed that the synthesized compounds are potent inhibitors of collagen prolyl-4-hydroxylase .
Orientations Futures
The future directions for “2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid” could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . More research could be conducted to understand its potential applications in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propriétés
IUPAC Name |
2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-12-15-8-11(14(17)18)13(16-12)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGWXNZVAOZYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387297.png)
![4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387298.png)
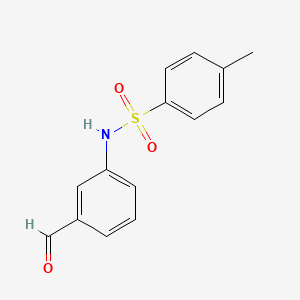
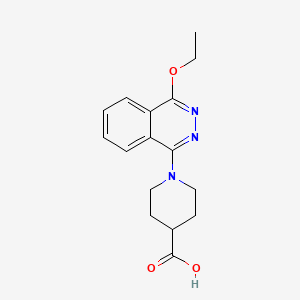
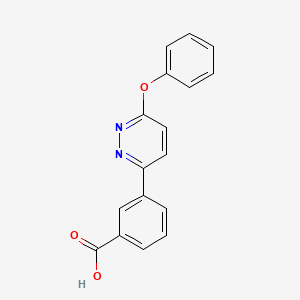
![3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387307.png)
![4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387308.png)
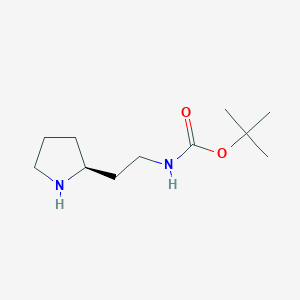
![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B1387312.png)
![[2-(4-Formyl-2-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester](/img/structure/B1387313.png)
